Arachidonsäure

Übersicht

Beschreibung

It is a minor constituent of various natural oils, including peanut oil, corn oil, cocoa butter, and cupuaçu butter . The name “arachidic” is derived from the Latin word “arachis,” meaning peanut. This compound is typically found in small quantities in these oils and is known for its white crystalline solid appearance .

Wissenschaftliche Forschungsanwendungen

Arachidonsäure hat verschiedene wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Biologie: this compound wird hinsichtlich ihrer Rolle in der Struktur und Funktion der Zellmembran untersucht.

Industrie: This compound wird bei der Herstellung von Waschmitteln, fotografischen Materialien und Schmiermitteln verwendet.

5. Wirkmechanismus

This compound entfaltet ihre Wirkungen durch verschiedene Mechanismen:

Zellmembranstruktur: Sie ist ein Bestandteil der Zellmembranen und trägt zur Membranfluidität und -funktion bei.

Eicosanoid-Vorläufer: This compound ist ein Vorläufer von Eicosanoiden, die Signalmoleküle sind, die eine Rolle bei Entzündungen und Immunreaktionen spielen.

Herz-Kreislauf-Gesundheit: Sie wurde mit einem reduzierten Risiko für Herz-Kreislauf-Erkrankungen in Verbindung gebracht, indem sie als Biomarker für die Gesundheit des Herz-Kreislauf-Systems fungiert.

Wirkmechanismus

Target of Action

Arachidic acid, also known as Arachidonic acid (AA), is a polyunsaturated omega-6 fatty acid . It interacts with several targets in the human body, including:

- Peroxisome proliferator-activated receptor alpha (PPARα)

- Bile acid receptor

- Retinoic acid receptor RXR-alpha

- Prostaglandin G/H synthase 1

- 14 kDa fatty acid-binding protein

These targets play crucial roles in various physiological processes, such as cell growth and repair, inflammation, and energy metabolism .

Mode of Action

Arachidic acid interacts with its targets to initiate various biochemical reactions. For instance, it acts as a ligand for the bile acid receptor . It also plays a role in the synthesis of prostaglandins, thromboxanes, and leukotrienes . These interactions lead to changes in cellular functions and physiological responses.

Biochemical Pathways

Arachidic acid is involved in several biochemical pathways. It is a precursor in the biosynthesis of eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These compounds are synthesized through the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The resulting eicosanoids function as crucial bioactive lipids, playing diverse roles in pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

It is known that arachidic acid is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .

Result of Action

The action of arachidic acid results in various molecular and cellular effects. It contributes to cell membrane structure and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules . It also plays an essential role in physiological homeostases, such as repair and growth of cells .

Action Environment

The action of arachidic acid can be influenced by various environmental factors. For instance, the presence of CO2 can affect its antibacterial activity . Additionally, dietary intake and other lifestyle factors may impact the levels of arachidic acid and its metabolites in the body .

Biochemische Analyse

Biochemical Properties

Arachidic acid plays a crucial role in biochemical reactions. It is involved in the production of detergents, photographic materials, and lubricants . It can be formed by the hydrogenation of arachidonic acid . Reduction of arachidic acid yields arachidyl alcohol .

Cellular Effects

Molecular Mechanism

The molecular mechanism of arachidic acid involves its interaction with various biomolecules. For example, it can be formed by the hydrogenation of arachidonic acid . Reduction of arachidic acid yields arachidyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arachidic acid can change over time. For instance, supplementation with arachidic acid doses as low as 80 mg/d increased the content of arachidic acid in different blood fractions .

Dosage Effects in Animal Models

In animal models, the effects of arachidic acid can vary with different dosages. For instance, in a study on hyperglycaemic rats, a 200 mg/kg dose of arachidic acid induced a significant anti-nociceptive effect and increased the pain threshold by approximately 30% compared with the control .

Metabolic Pathways

Arachidic acid is involved in various metabolic pathways. It is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes . Together with omega-3 fatty acids and other omega-6 fatty acids, arachidic acid provides energy for body functions, contributes to cell membrane structure, and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules .

Transport and Distribution

Arachidic acid is transported and distributed within cells and tissues. It is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .

Subcellular Localization

The subcellular localization of arachidic acid is primarily within the cell membrane. It is a major constituent of the phospholipids of cell membranes, particularly in animals . Therefore, it is localized within the lipid bilayer of the cell membrane, contributing to the fluidity and flexibility of the membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, arachidic acid . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrially, arachidic acid is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including arachidic acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arachidonsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte wie Ketone und Alkohole zu erzeugen.

Reduktion: Reduktion von this compound ergibt Arachidylalkohol.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird üblicherweise für Reduktionsreaktionen verwendet.

Veresterung: Schwefelsäure oder Salzsäure können als Katalysatoren für Veresterungsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Ketone und Alkohole.

Reduktion: Arachidylalkohol.

Veresterung: Arachidate (Ester der this compound).

Vergleich Mit ähnlichen Verbindungen

Arachidonsäure wird oft mit anderen langkettigen Fettsäuren verglichen, wie zum Beispiel:

Behensäure: Eine gesättigte Fettsäure mit einer 22-Kohlenstoffkette. Sie ähnelt der this compound, hat aber eine längere Kohlenstoffkette.

Lignocerinsäure: Eine weitere gesättigte Fettsäure mit einer 24-Kohlenstoffkette. Sie ähnelt ebenfalls der this compound, jedoch mit einer noch längeren Kohlenstoffkette.

This compound: Eine mehrfach ungesättigte Fettsäure mit einer 20-Kohlenstoffkette und vier Doppelbindungen.

This compound ist aufgrund ihrer spezifischen Kettenlänge und Sättigung einzigartig, die zu ihren unterschiedlichen physikalischen und chemischen Eigenschaften beitragen.

Biologische Aktivität

Arachidic acid, also known as behenic acid, is a saturated fatty acid with the chemical formula C20H40O2. It is a long-chain fatty acid found in various natural sources, including peanut oil, canola oil, and certain nuts. This article explores the biological activities associated with arachidic acid, focusing on its health implications, mechanisms of action, and potential therapeutic applications.

Arachidic acid is characterized by its long carbon chain and high melting point, making it solid at room temperature. It is primarily stored in adipose tissue and can be released into circulation when needed. The metabolism of arachidic acid involves its incorporation into cell membranes, where it contributes to membrane fluidity and flexibility, crucial for cellular function .

1. Cardiovascular Health

Research indicates that arachidic acid may play a protective role in cardiovascular health. Studies have shown that increased dietary intake of arachidic acid correlates with a reduced risk of heart failure and coronary heart disease. For instance:

- Increased Intake : Consumption of nuts high in arachidic acid has been linked to lower levels of sudden cardiac arrest and abnormal heart rhythms .

- Mechanism : Arachidic acid serves as a precursor for eicosanoids, which possess anti-inflammatory and anti-clotting properties that can help mitigate cardiovascular risks .

2. Diabetes Management

Elevated levels of arachidic acid in the bloodstream have been associated with a lower risk of developing type 2 diabetes. Although the exact mechanisms remain unclear, it is suggested that arachidic acid may influence insulin sensitivity or glucose metabolism .

3. Neurological Function

Arachidic acid is involved in the composition of phosphatidylglucoside (PtdGlc), a phospholipid enriched in the brain. This lipid is thought to facilitate cell signaling and neurodevelopment. Recent studies suggest that dietary intake of PtdGlc may reduce cognitive deficits and neuroinflammation in aging populations .

Case Studies and Research Findings

Several studies have assessed the impact of arachidic acid on health outcomes:

- Systematic Review : A systematic review analyzed randomized controlled trials (RCTs) involving arachidonic acid supplementation (up to 2000 mg/day). Results indicated no significant adverse effects on blood lipids or immune function but suggested potential benefits for cognitive and muscle function in older adults .

- Cancer Risk : A review of studies examining the relationship between dietary arachidonic acid intake and cancer risk found no strong associations with breast or prostate cancer but noted inconsistent results for colorectal cancer depending on exposure assessment methods .

Data Table: Summary of Biological Effects

Eigenschaften

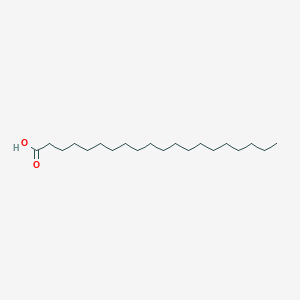

IUPAC Name |

icosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060134 | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arachidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

328.00 °C. @ 760.00 mm Hg | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-30-9 | |

| Record name | Eicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8MJD4RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.4 °C | |

| Record name | Arachidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.